The compound (3S,8R,9S,10R,13S,14S)-3-((tert-butyldimethylsilyl)oxy)-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl trifluoromethanesulfonate is a complex organic molecule characterized by its unique stereochemistry and functional groups. It features a trifluoromethanesulfonate group that enhances its reactivity and potential applications in medicinal chemistry. The presence of a tert-butyldimethylsilyl protective group is significant for its stability and solubility in organic solvents.
While specific biological activity data for this compound may not be extensively documented, compounds with similar structures often exhibit significant biological properties:
The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps may include:
The compound has potential applications in various fields:
Interaction studies focus on how this compound interacts with biological targets:
Several compounds share structural similarities with the target compound. Here are a few notable examples:
| Compound Name | IUPAC Name | CAS Number | Unique Features |
|---|---|---|---|
| 1-[(3S,8S,9S,10R,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,... | 1-[(3S,... | 145-13-1 | Hydroxy group instead of silyl ether |
| [(3S,8R,9S,10R,13S,14S)-17-hydroxy... | [(3S,... | 1639-43-6 | Contains a hydroxyl group at position 17 |
| (3R,5S,8R,9S,... | (3R,... | 37976-96-8 | Different stereochemistry and additional carbon atoms |
These compounds illustrate variations in functional groups and stereochemistry that can significantly influence their biological activity and chemical reactivity. The unique combination of a tert-butyldimethylsilyl ether and trifluoromethanesulfonate in the target compound sets it apart from these analogs.